Gnetinc

Description

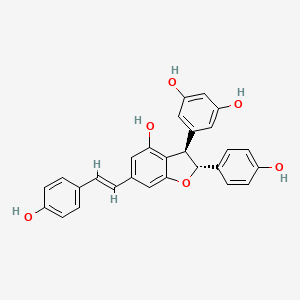

Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-[(2R,3R)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m1/s1 |

InChI Key |

KVGHRSAHESCTFR-PXXWLXOCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetin C: A Comprehensive Technical Guide on its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetin C, a resveratrol dimer, has garnered significant attention in the scientific community for its potent biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. This technical guide provides an in-depth overview of the natural occurrences of Gnetin C, detailed methodologies for its extraction and quantification, and a comprehensive analysis of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Biosynthesis of Gnetin C

Gnetin C is a naturally occurring stilbenoid predominantly found in plants of the Gnetum genus, with the highest concentrations typically reported in the seeds and roots of Gnetum gnemon, commonly known as melinjo.[1][2][3] It has also been isolated from other Gnetum species, including Gnetum montanum, and the roots of Rheum lhasaense.[2][4]

The biosynthesis of Gnetin C originates from the shikimate and acetate-malonate pathways, which converge to produce resveratrol, the monomeric precursor of Gnetin C. Key enzymes in the formation of resveratrol include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene synthase (STS). Gnetin C is subsequently formed through the oxidative dimerization of two resveratrol molecules. While the general pathway is understood, the specific enzymes catalyzing this dimerization in Gnetum species are a subject of ongoing research.

Table 1: Quantitative Occurrence of Gnetin C in Natural Sources

| Plant Species | Plant Part | Concentration of Gnetin C | Reference |

| Gnetum gnemon | Seed Extract Powder | 26.3% (w/w) | [1] |

| Gnetum gnemon | Standardized Seed Extract | 2.5% (w/w) | [5] |

Note: Data on the concentration of Gnetin C in raw plant material is limited, and the provided values are for specific extracts.

Experimental Protocols

Extraction and Isolation of Gnetin C from Gnetum gnemon Seeds

This protocol describes a general method for the extraction and purification of Gnetin C.

I. Extraction

-

Sample Preparation: Dry the Gnetum gnemon seeds at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered seeds in 50% aqueous ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used. The extraction is typically carried out for 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

II. Purification

-

Open Column Chromatography (Initial Fractionation):

-

Stationary Phase: Octadecyl-functionalized silica gel (ODS).

-

Mobile Phase: A stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the pre-equilibrated ODS column. Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify Gnetin C-rich fractions.

-

-

Silica Gel Column Chromatography (Further Purification):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in n-hexane (e.g., starting from 10:90 to 50:50 v/v).

-

Procedure: Pool the Gnetin C-rich fractions from the ODS column, evaporate to dryness, and redissolve in a minimal amount of the initial mobile phase for loading onto the silica gel column. Collect and analyze fractions as described above.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient could be 20-60% acetonitrile over 40 minutes.

-

Detection: UV detector at 320 nm.

-

Procedure: Inject the partially purified Gnetin C fraction and collect the peak corresponding to Gnetin C based on its retention time, which can be confirmed by running an analytical standard.

-

Quantification of Gnetin C using HPLC-UV

This section outlines a validated method for the quantification of Gnetin C in plant extracts.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV/Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 20% to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 320 nm.

-

Column Temperature: 25°C.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure Gnetin C in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh the plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be >0.999.

-

Accuracy: Determine by the standard addition method.

-

Precision: Evaluate by analyzing replicate injections of the same sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <2%.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of Gnetin C on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Gnetin C (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis of the MTA1/AKT/mTOR Pathway

This protocol details the procedure for analyzing the effect of Gnetin C on key proteins in the MTA1/AKT/mTOR signaling pathway.

-

Protein Extraction: Treat cells with Gnetin C, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MTA1, p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, and β-actin (as a loading control) overnight at 4°C. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Gnetin C has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The most extensively studied of these is the MTA1/AKT/mTOR pathway , which is frequently dysregulated in cancer.

Diagram 1: Gnetin C Inhibition of the MTA1/AKT/mTOR Signaling Pathway

Caption: Gnetin C inhibits the expression of MTA1, leading to decreased phosphorylation of AKT and mTOR.

Gnetin C downregulates the expression of Metastasis-Associated Protein 1 (MTA1), a transcriptional co-regulator implicated in tumor progression. This inhibition of MTA1 leads to a subsequent decrease in the phosphorylation and activation of AKT (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR). The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by Gnetin C is a key mechanism of its anticancer activity.

Diagram 2: Gnetin C and the ERK1/2 Signaling Pathway

References

- 1. Immunomodulatory and Metabolic Changes after Gnetin-C Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

Gnetin C's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol dimer predominantly found in the seeds of the Gnetum gnemon plant, has emerged as a promising natural compound with potent anticancer properties.[1] Extensive preclinical studies have demonstrated its superior efficacy in inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and impeding metastasis compared to its monomeric counterpart, resveratrol.[2][3] This technical guide provides an in-depth overview of the core mechanisms of action of Gnetin C in cancer cells, with a focus on its effects on key signaling pathways, cell cycle regulation, and apoptosis. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Data Presentation: Quantitative Effects of Gnetin C

The following tables summarize the key quantitative data from various studies investigating the effects of Gnetin C on cancer cells.

Table 1: Cytotoxicity of Gnetin C in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| DU145 | Prostate Cancer | 6.6 | [1] |

| PC3M | Prostate Cancer | 8.7 | [1] |

| HL60 | Human Leukemia | 13 | [4] |

Table 2: Effect of Gnetin C on Cell Cycle Distribution and Apoptosis in Prostate Cancer Cells

| Cell Line | Treatment | Sub-G1 Population (% of dead cells) | Reference |

| DU145 | Gnetin C (25 µM) | Markedly increased vs. control | [1] |

| DU145 | Gnetin C (50 µM) | Markedly increased vs. control | [1] |

| PC3M | Gnetin C (25 µM) | Markedly increased vs. control | [1] |

| PC3M | Gnetin C (50 µM) | Markedly increased vs. control | [1] |

Table 3: In Vivo Antitumor Efficacy of Gnetin C in PC3M Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction | Reference |

| Gnetin C | 25 | Comparable to Pterostilbene (50 mg/kg) | [1] |

| Gnetin C | 50 | Substantial reduction | [1][2] |

Core Mechanism of Action: Signaling Pathway Modulation

Gnetin C exerts its anticancer effects through the modulation of several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the MTA1/PTEN/Akt/mTOR Pathway

A primary mechanism of Gnetin C is its ability to inhibit the Metastasis-Associated Protein 1 (MTA1)-mediated signaling cascade. MTA1 is a transcriptional coregulator that plays a crucial role in cancer progression and metastasis.[5] Gnetin C has been shown to downregulate the expression of MTA1 at both the mRNA and protein levels in prostate cancer cells.[3]

The inhibition of MTA1 by Gnetin C leads to the restoration of Phosphatase and Tensin Homolog (PTEN) activity.[6] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. By upregulating PTEN, Gnetin C effectively suppresses the phosphorylation of Akt and downstream effectors like mTOR, S6K, and 4EBP1, leading to the inhibition of protein synthesis and cell growth.[7]

Inhibition of the ERK1/2 Pathway

In addition to the Akt/mTOR pathway, Gnetin C has been shown to inhibit the ERK1/2 signaling pathway in acute myeloid leukemia (AML) cells.[4] The ERK1/2 pathway is a key component of the MAPK signaling cascade, which is involved in the regulation of cell proliferation, differentiation, and survival. The simultaneous inhibition of both the Akt/mTOR and ERK1/2 pathways by Gnetin C leads to a synergistic induction of apoptosis in cancer cells.

Cellular Effects of Gnetin C

The modulation of the aforementioned signaling pathways by Gnetin C translates into several key cellular outcomes that contribute to its anticancer activity.

Induction of Apoptosis

Gnetin C is a potent inducer of apoptosis in various cancer cell lines.[1][4] This is evidenced by the significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[1] The pro-apoptotic effects of Gnetin C are mediated, at least in part, through the inhibition of pro-survival signaling pathways like Akt/mTOR and ERK1/2.

Cell Cycle Arrest

Studies have shown that Gnetin C can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[3] The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of Gnetin C used. This effect is often linked to the downregulation of key cell cycle regulatory proteins.

Inhibition of Metastasis

Gnetin C has demonstrated significant anti-metastatic potential. It effectively inhibits the clonogenic survival and migration of prostate cancer cells in vitro.[1] This is consistent with its ability to downregulate MTA1, a key driver of metastasis.[5]

Experimental Protocols

This section provides an overview of the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Gnetin C for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest: Harvest cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (apoptotic cells).

Transwell Migration Assay

This assay is used to assess the migratory capacity of cancer cells.

-

Insert Preparation: Place an 8.0 µm pore size Transwell insert into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the insert.

-

Incubation: Incubate for the desired time period (e.g., 24-48 hours).

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Conclusion

Gnetin C demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. Its ability to concurrently inhibit key pro-survival signaling pathways, induce apoptosis and cell cycle arrest, and suppress metastatic processes underscores its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation into the clinical translation of Gnetin C for the treatment of various cancers. Continued research is warranted to fully elucidate its therapeutic potential and to develop effective strategies for its clinical application.

References

- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [mdpi.com]

- 6. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Gnetin C: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol dimer predominantly found in the seeds of the melinjo (Gnetum gnemon) plant, has emerged as a promising natural compound with a wide array of pharmacological activities. As a stilbenoid, it shares structural similarities with resveratrol but exhibits distinct and often more potent biological effects. This technical guide provides an in-depth overview of the core pharmacological properties of Gnetin C, presenting quantitative data, detailing key experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Properties of Gnetin C

Gnetin C has demonstrated significant potential in several therapeutic areas, including oncology, anti-inflammatory applications, and metabolic disorders. Its multifaceted mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Properties

Gnetin C has shown potent anticancer activity, particularly in prostate cancer models, where its efficacy has been reported to be superior to that of its monomeric counterpart, resveratrol.[1][2]

Table 1: In Vitro Anticancer Activity of Gnetin C

| Cell Line | Cancer Type | Assay | IC50 (µM) | Comparison | Reference |

| DU145 | Prostate Cancer | MTT Cell Viability | 6.6 | Resveratrol: 21.8 µM, Pterostilbene: 14.3 µM | [2] |

| PC3M | Prostate Cancer | MTT Cell Viability | 8.7 | Resveratrol: 24.4 µM, Pterostilbene: 19.0 µM | [2] |

| HL60 | Human Leukemia | Not Specified | 13 | Not Specified |

Table 2: In Vivo Anticancer Activity of Gnetin C

| Animal Model | Cancer Type | Dosage | Outcome | Comparison | Reference |

| PC3M-Luc Subcutaneous Xenografts | Prostate Cancer | 25 mg/kg and 50 mg/kg (i.p.) | Significant delay in tumor growth. | 25 mg/kg Gnetin C comparable to 50 mg/kg Pterostilbene. 50 mg/kg Gnetin C was most potent. | [3] |

| Transgenic Mouse Model (R26MTA1; Pten+/f) | Early-Stage Prostate Cancer | 35 mg/kg and 70 mg/kg (in diet) | Reduced progression of prostate cancer, reduced cell proliferation, inflammation, and angiogenesis. | More potent than 70 mg/kg pterostilbene diet. | [1] |

| AML-MT Xenograft Mice | Acute Myeloid Leukemia | 5 mg/kg/day for 5 weeks | Inhibition of leukemia development and antitumor effects in blood, spleen, and bone marrow. | Not Specified |

Anti-inflammatory and Antioxidant Properties

Gnetin C exhibits significant anti-inflammatory and antioxidant effects, which have been demonstrated in models of periodontitis and through the modulation of inflammatory markers.

Table 3: Anti-inflammatory and Antioxidant Activity of Gnetin C

| Model | Condition | Dosage | Key Findings | Comparison | Reference |

| Mouse Model of Periodontitis | Ligature-induced Periodontitis | 10 mg/kg (i.p.) | Greater periodontal bone healing, downregulation of IL-1β, and reduced oxidative stress (ROS expression). | Superior to resveratrol. | [4] |

| Transgenic Mouse Model of Prostate Cancer | Early-Stage Prostate Cancer | 35 mg/kg (in diet) | Significantly suppressed levels of pro-inflammatory IL-2 and to a lesser extent, IL-6. | High-dose (70 mg/kg) had a diminished or opposite effect on IL-6. | [1] |

Metabolic and Neuroprotective Properties

Gnetin C has also shown potential in ameliorating metabolic disorders and exhibiting neuroprotective effects.

Table 4: Metabolic and Neuroprotective Activity of Gnetin C

| Model | Condition | Dosage | Key Findings | Reference |

| High-Fat Choline-Deficient (HFCD) Diet-Induced NAFLD Mouse Model | Non-alcoholic Fatty Liver Disease | Not Specified | Reduced body and liver weight, lowered plasma triglycerides and non-esterified fatty acids, reduced steatosis and hepatic fibrosis, improved blood glucose levels and insulin sensitivity. | [5] |

| SH-SY5Y Human Neuroblastoma Cells | Amyloid-β (Aβ) Induced Toxicity | Not Specified | Reduced Aβ42 production, downregulated BACE1 expression, and upregulated MMP-14 expression. | [6] |

Signaling Pathways Modulated by Gnetin C

The pharmacological effects of Gnetin C are mediated through its interaction with several key signaling pathways.

MTA1/PTEN/Akt Signaling Pathway

In prostate cancer, Gnetin C has been shown to be a potent inhibitor of the Metastasis-Associated Protein 1 (MTA1)-associated PTEN/Akt signaling pathway.[1] MTA1 is an oncogene that promotes tumor progression. Gnetin C's inhibition of MTA1 leads to an increase in the tumor suppressor PTEN, which in turn dephosphorylates and inactivates Akt, a key promoter of cell survival and proliferation.

Caption: Gnetin C inhibits the MTA1/PTEN/Akt signaling pathway.

ERK1/2 and AKT/mTOR Signaling Pathways

In leukemia, Gnetin C has been shown to inhibit the ERK1/2 and AKT/mTOR signaling pathways, leading to cell cycle arrest and antitumor effects.[2] These pathways are critical for cell proliferation, growth, and survival.

Caption: Gnetin C inhibits the ERK1/2 and AKT/mTOR signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the pharmacological properties of Gnetin C.

In Vitro Assays

-

Objective: To determine the cytotoxic effects of Gnetin C on cancer cell lines.

-

Protocol:

-

Prostate cancer cells (DU145 and PC3M) are seeded into 96-well plates.[2]

-

After 16-18 hours of incubation, the cells are treated with various concentrations of Gnetin C (typically 5-100 µM) for 72 hours.[2]

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a period that allows for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated using appropriate software.[2]

-

-

Objective: To determine the effect of Gnetin C on the expression of specific proteins in signaling pathways.

-

Protocol:

-

Prostate cancer cells or homogenized tumor tissues are lysed in RIPA buffer to extract proteins.[7]

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the target proteins (e.g., MTA1, PTEN, p-Akt, Akt, ERK, mTOR) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the protein expression levels, with a loading control (e.g., β-actin or GAPDH) used for normalization.

-

In Vivo Models

-

Objective: To evaluate the in vivo antitumor effects of Gnetin C.

-

Protocol:

-

Male athymic nude mice (4-6 weeks old) are used.

-

PC3M-Luc cells (a human prostate cancer cell line expressing luciferase) are subcutaneously injected into the flanks of the mice.[3]

-

Tumor growth is monitored, and when tumors reach a palpable size (e.g., ~100-200 mm³), the mice are randomized into treatment and control groups.[3]

-

Gnetin C is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 25 mg/kg and 50 mg/kg). The control group receives the vehicle (e.g., DMSO and/or corn oil).[3]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for Ki-67, CD31, and Western blotting).[3]

-

References

- 1. Analysis of Experimental Ligature-Induced Periodontitis Model in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. (Open Access) A New Experimental Mouse Model of Periodontitis Using an Orthodontic Ligature Wire (2014) | Manami Mizuno | 9 Citations [scispace.com]

- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientia.global [scientia.global]

- 6. researchgate.net [researchgate.net]

- 7. Choline-deficient High-fat Diet-induced Steatohepatitis in BALB/c Mice | Nababan | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

Gnetin C: A Comprehensive Technical Guide on Biological Activity and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gnetin C, a resveratrol dimer predominantly found in the seeds of Gnetum gnemon (melinjo), has emerged as a promising natural compound with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of Gnetin C's therapeutic potential, focusing on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2] We present a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visualizations of the critical signaling pathways modulated by Gnetin C. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Natural polyphenols, particularly stilbenoids, have garnered significant attention for their potential health benefits.[1][2] Gnetin C, a dimer of resveratrol, has demonstrated superior biological activities in many instances compared to its monomeric counterpart.[1] Its unique chemical structure contributes to favorable pharmacokinetic properties and enhanced potency in various disease models.[1] This guide synthesizes the existing scientific literature on Gnetin C, with a particular focus on its molecular mechanisms of action and its potential as a therapeutic agent.

Biological Activities and Therapeutic Potential

Gnetin C exhibits a range of pharmacological effects, with the most extensive research focused on its anticancer properties, especially in prostate cancer.[1][2]

2.1. Anticancer Activity

Gnetin C has shown significant potential as a cancer chemopreventive and therapeutic agent.[1][2] Its efficacy has been demonstrated in various cancer cell lines and preclinical animal models.[1]

2.1.1. Prostate Cancer

A substantial body of evidence highlights Gnetin C's potent anti-prostate cancer activity.[1][4][5][6] It has been shown to be more effective than resveratrol and pterostilbene in inhibiting prostate cancer cell growth and tumor progression.[4][6][7]

-

Mechanism of Action: Gnetin C's anticancer effects in prostate cancer are largely attributed to its modulation of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis and the PI3K/AKT/mTOR signaling pathway.[4][5][8] It downregulates MTA1, a protein implicated in tumor progression, leading to the suppression of downstream oncogenic signaling.[8][9] Gnetin C also inhibits the phosphorylation of key proteins in the mTOR pathway, such as S6K and 4EBP1, resulting in reduced cell proliferation and survival.[8][10]

2.1.2. Leukemia

In models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), Gnetin C has been shown to induce cell cycle arrest and inhibit the ERK1/2 and AKT/mTOR pathways.[1] In an AML xenograft model, Gnetin C treatment led to a significant reduction in leukemia development and tumor incidence.[1]

2.1.3. Other Cancers

Gnetin C has also demonstrated inhibitory effects against colon cancer, breast cancer, and pancreatic cancer cell lines, primarily through the induction of apoptosis via caspase-3/7-dependent mechanisms.[1]

2.2. Anti-inflammatory and Antioxidant Activity

Gnetin C possesses potent anti-inflammatory and antioxidant properties.[1][2] In a mouse model of periodontitis, Gnetin C was superior to resveratrol in promoting bone healing and inhibiting the pro-inflammatory cytokine IL-1β and markers of oxidative stress.[1] The antioxidant effect of Gnetin C is believed to be mediated through the activation of Nrf2, a key regulator of the oxidative stress response.[1]

2.3. Neuroprotective Effects

Emerging evidence suggests a neuroprotective role for Gnetin C, particularly in the context of Alzheimer's disease. It has been shown to reduce the production of amyloid-β 1-42 (Aβ42) by suppressing the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and upregulating the Aβ-degrading enzyme, matrix metalloproteinase-14 (MMP-14).[11][12]

2.4. Cardioprotective and Metabolic Effects

Gnetin C has demonstrated potential benefits for cardiovascular health and metabolic disorders.[1] It has been shown to inhibit platelet-collagen adhesion more potently than resveratrol.[1][2] In a mouse model of non-alcoholic fatty liver disease (NAFLD), Gnetin C supplementation reduced body and liver weight, improved blood glucose levels and insulin sensitivity, and ameliorated hepatic steatosis and fibrosis.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of Gnetin C from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Gnetin C in Prostate Cancer Cells

| Cell Line | IC50 (µM) of Gnetin C | IC50 (µM) of Resveratrol | IC50 (µM) of Pterostilbene | Reference |

| DU145 | 6.6 | 21.8 | 14.3 | [7] |

| PC3M | 8.7 | 24.4 | 19.0 | [7][8] |

Table 2: In Vivo Efficacy of Gnetin C in Prostate Cancer Xenograft Models

| Animal Model | Gnetin C Dose | Comparator Dose | Key Findings | Reference |

| PC3M-Luc Xenografts | 25 mg/kg & 50 mg/kg (i.p.) | Resveratrol (50 mg/kg), Pterostilbene (50 mg/kg) | Gnetin C at 50 mg/kg showed the most potent tumor inhibition. Gnetin C at 25 mg/kg was comparable to Pterostilbene at 50 mg/kg. | [4][6][7] |

| Advanced Prostate Cancer (R26MTA1; Ptenf/f) | 7 mg/kg (i.p.) | Vehicle | Markedly reduced cell proliferation and angiogenesis, and promoted apoptosis. | [8][10] |

| High-Risk Premalignant Prostate Cancer (R26MTA1; Pten+/f) | 35 mg/kg & 70 mg/kg (in diet) | Pterostilbene (70 mg/kg in diet) | Gnetin C-supplemented diets reduced the progression of prostate cancer. | [9] |

Table 3: Other Biological Activities of Gnetin C

| Activity | Model System | Key Findings | Reference |

| Anti-leukemia | HL60 cells | IC50 of 13 µM. | [1] |

| Anti-angiogenesis | HUVECs | Superior inhibitory effect on VEGF- and BFGF-stimulated tube formation compared to resveratrol. | [1] |

| Neuroprotection | SH-SY5Y cells | Reduced Aβ42 production and ameliorated Aβ42-induced reduction in cell viability. | [11] |

| Anti-inflammatory | Mouse model of periodontitis | Greater bone healing and inhibition of IL-1β compared to resveratrol. | [1] |

Signaling Pathways Modulated by Gnetin C

Gnetin C exerts its biological effects by modulating several key signaling pathways. The most well-characterized is the MTA1/AKT/mTOR pathway in prostate cancer.

4.1. MTA1/AKT/mTOR Signaling Pathway in Prostate Cancer

// Nodes GnetinC [label="Gnetin C", fillcolor="#FBBC05", fontcolor="#202124"]; MTA1 [label="MTA1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4EBP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> MTA1 [arrowhead=tee, color="#EA4335"]; MTA1 -> PTEN [arrowhead=tee, color="#EA4335"]; PTEN -> AKT [arrowhead=tee, color="#34A853"]; AKT -> mTOR [color="#4285F4"]; mTOR -> S6K [color="#4285F4"]; mTOR -> _4EBP1 [color="#4285F4"]; S6K -> CyclinD1 [color="#4285F4"]; _4EBP1 -> CyclinD1 [color="#4285F4"]; CyclinD1 -> Proliferation [color="#4285F4"]; } .dot Caption: Gnetin C inhibits the MTA1/AKT/mTOR signaling pathway in prostate cancer.

4.2. Neuroprotective Signaling Pathway

// Nodes this compound [label="Gnetin C", fillcolor="#FBBC05", fontcolor="#202124"]; BACE1 [label="BACE1 (β-secretase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP14 [label="MMP-14", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abeta_Production [label="Aβ42 Production", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Abeta_Degradation [label="Aβ Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> BACE1 [arrowhead=tee, color="#EA4335"]; this compound -> MMP14 [color="#34A853"]; BACE1 -> Abeta_Production [color="#EA4335"]; MMP14 -> Abeta_Degradation [color="#34A853"]; Abeta_Production -> Neuroprotection [arrowhead=tee, style=dashed, color="#EA4335"]; Abeta_Degradation -> Neuroprotection [style=dashed, color="#34A853"]; } .dot Caption: Gnetin C's neuroprotective mechanism via modulation of Aβ metabolism.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of Gnetin C.

5.1. In Vitro Assays

5.1.1. Cell Viability Assay

-

Objective: To determine the cytotoxic effects of Gnetin C on cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., DU145, PC3M) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Gnetin C (e.g., 5-100 µM) for a specified duration (e.g., 72 hours).[4]

-

Cell viability is assessed using a colorimetric assay such as MTT or by automated cell counting.

-

The percentage of viable cells is calculated relative to vehicle-treated control cells.

-

IC50 values are determined by plotting cell viability against Gnetin C concentration.

-

5.1.2. Western Blot Analysis

-

Objective: To investigate the effect of Gnetin C on the expression and phosphorylation of proteins in key signaling pathways.

-

Methodology:

-

Cells are treated with Gnetin C at various concentrations and time points.

-

Total protein is extracted from the cells, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., MTA1, p-mTOR, β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

5.2. In Vivo Studies

5.2.1. Xenograft Mouse Model

-

Objective: To evaluate the in vivo antitumor effects of Gnetin C.

-

Methodology:

-

Human prostate cancer cells (e.g., PC3M-Luc) are subcutaneously injected into immunodeficient mice.

-

When tumors reach a palpable size (e.g., 200 mm³), mice are randomized into treatment and control groups.[6]

-

Gnetin C is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 25 or 50 mg/kg).[6]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised for histopathological and molecular analysis (e.g., IHC for Ki67, CD31, and cleaved caspase-3).

-

5.2.2. Transgenic Mouse Model

-

Objective: To assess the chemopreventive or therapeutic efficacy of Gnetin C in a genetically engineered mouse model of prostate cancer.

-

Methodology:

-

Transgenic mice that spontaneously develop prostate cancer (e.g., R26MTA1; Ptenf/f) are used.[8]

-

Mice are treated with Gnetin C, either through intraperitoneal injections or as a dietary supplement.[8][9]

-

The treatment duration can be several weeks (e.g., 12 weeks).[8]

-

At the end of the study, prostate tissues are collected for histopathological examination and molecular analysis to assess tumor progression and the modulation of target pathways.[8]

-

5.3. Experimental Workflow

Clinical Trials and Safety

Several clinical trials have been conducted with Melinjo seed extract (MSE), which contains Gnetin C, and with purified Gnetin C.[1][15] These randomized, double-blind, placebo-controlled trials in healthy volunteers have demonstrated the safety and tolerability of Gnetin C and MSE.[1][15] These studies also provided evidence for the anti-inflammatory, antioxidant, and cardioprotective effects of Gnetin C in humans.[1][15] One study showed that Gnetin C supplementation in healthy individuals led to a significant increase in the number of circulating natural killer (NK) cells, suggesting an immunomodulatory effect that could be beneficial for cancer immunosurveillance.[16]

Conclusion and Future Directions

Gnetin C is a promising natural stilbenoid with a broad range of biological activities and significant therapeutic potential. Its superior potency compared to resveratrol in several preclinical models, particularly in prostate cancer, makes it a strong candidate for further drug development. The well-elucidated mechanisms of action, especially the inhibition of the MTA1/AKT/mTOR pathway, provide a solid foundation for its clinical investigation as an anticancer agent.

Future research should focus on:

-

Conducting more extensive preclinical studies in a wider range of cancer types and other diseases.

-

Optimizing drug delivery systems to enhance the bioavailability and therapeutic efficacy of Gnetin C.

-

Designing and executing well-controlled clinical trials to evaluate the therapeutic efficacy of Gnetin C in patients with prostate cancer and other relevant conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model [mdpi.com]

- 14. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunomodulatory and Metabolic Changes after Gnetin-C Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Gnetin C: A Resveratrol Dimer with Potent Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a naturally occurring resveratrol dimer, has emerged as a promising therapeutic agent with a wide range of biological activities.[1][2] Isolated from plants of the Gnetaceae family, such as the melinjo plant (Gnetum gnemon), Gnetin C has demonstrated superior anti-cancer, anti-inflammatory, and antioxidant properties compared to its monomeric counterpart, resveratrol.[1][3] This technical guide provides a comprehensive overview of the current state of knowledge on Gnetin C, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies for its investigation. All quantitative data has been summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Chemical Structure and Bioavailability

Gnetin C is a dimer of resveratrol, consisting of two trans-resveratrol units linked via a benzofuran ring.[1] This structural modification is believed to contribute to its enhanced biological activity and improved pharmacokinetic profile compared to resveratrol.[4] Studies have shown that Gnetin C exhibits a significantly longer mean residence time in the blood compared to resveratrol (36.3 hours vs. 6.6 hours, respectively), suggesting greater bioavailability.[4]

Therapeutic Potential and Biological Activities

Gnetin C has been investigated for its therapeutic potential in a variety of diseases, most notably in cancer and inflammatory conditions. Preclinical studies have consistently shown that Gnetin C is more potent than resveratrol and its other analogs, such as pterostilbene, in inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis.[1][5]

Anticancer Effects

A significant body of research has focused on the anticancer properties of Gnetin C, particularly in prostate cancer. It has been shown to effectively inhibit tumor growth in both in vitro and in vivo models.[5][6] The primary mechanism underlying its anticancer activity involves the modulation of key signaling pathways that regulate cell survival, proliferation, and angiogenesis.[1][5]

Anti-inflammatory and Antioxidant Effects

Gnetin C also exhibits potent anti-inflammatory and antioxidant activities. In a mouse model of periodontitis, Gnetin C was superior to resveratrol in reducing levels of the pro-inflammatory cytokine IL-1β and markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine and reactive oxygen species (ROS).[1] This effect is likely mediated through the activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[1]

Key Signaling Pathways Modulated by Gnetin C

MTA1/PTEN/Akt/mTOR Pathway in Prostate Cancer

One of the most well-characterized signaling pathways targeted by Gnetin C is the Metastasis-Associated Protein 1 (MTA1)/Phosphatase and Tensin Homolog (PTEN)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in prostate cancer.[1][5][6] Gnetin C has been shown to downregulate MTA1, a protein associated with tumor progression and metastasis.[1][6] This leads to the activation of the tumor suppressor PTEN, which in turn inhibits the pro-survival Akt/mTOR signaling cascade.[1] The inhibition of this pathway ultimately results in decreased cell proliferation, reduced angiogenesis, and induction of apoptosis in prostate cancer cells.[1][5]

TLR3 Signaling Pathway in Inflammation

Gnetin C has also been shown to modulate the Toll-like receptor 3 (TLR3) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[7] In response to double-stranded RNA (dsRNA), a molecular pattern associated with viral infections, TLR3 activation triggers a signaling cascade that leads to the production of pro-inflammatory chemokines such as CCL2 and CCL5. Gnetin C can attenuate this dsRNA-activated TLR3 signaling, thereby reducing the production of these inflammatory mediators. This suggests a potential role for Gnetin C in controlling TLR3-mediated inflammation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on Gnetin C, providing a basis for comparing its efficacy with other stilbenes.

Table 1: In Vitro Cytotoxicity of Gnetin C and Other Stilbenes in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Gnetin C | DU145 | 6.6 | [5] |

| Gnetin C | PC3M | 8.7 | [5][6] |

| Resveratrol | DU145 | 21.8 | [5] |

| Resveratrol | PC3M | 24.4 | [5] |

| Pterostilbene | DU145 | 14.3 | [5] |

| Pterostilbene | PC3M | 19.0 | [5] |

Table 2: In Vivo Efficacy of Gnetin C in Prostate Cancer Xenograft Models

| Treatment | Dose | Tumor Growth Inhibition | Reference |

| Gnetin C | 25 mg/kg | Comparable to 50 mg/kg Pterostilbene | [5] |

| Gnetin C | 50 mg/kg | Most potent tumor inhibitory effects | [5] |

| Resveratrol | 50 mg/kg | Significant tumor inhibition | [5] |

| Pterostilbene | 50 mg/kg | Significant tumor inhibition | [5] |

Table 3: In Vivo Efficacy of Gnetin C in a Transgenic Mouse Model of Advanced Prostate Cancer

| Treatment | Dose | Key Findings | Reference |

| Gnetin C | 7 mg/kg/day (i.p.) | Reduced tumor progression, inhibited MTA1/mTOR signaling | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Gnetin C.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Gnetin C on cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., DU145, PC3M)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Gnetin C, Resveratrol, Pterostilbene (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Gnetin C, resveratrol, or pterostilbene (typically ranging from 5 to 100 µM) for 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Western Blot Analysis for MTA1/PTEN/Akt Pathway

This protocol details the procedure for analyzing the protein expression levels of key components of the MTA1/PTEN/Akt pathway in response to Gnetin C treatment.

Materials:

-

Prostate cancer cells or tumor tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MTA1, PTEN, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Prostate Cancer Xenograft Model

This protocol describes the methodology for evaluating the in vivo antitumor efficacy of Gnetin C.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

PC3M-Luc human prostate cancer cells

-

Matrigel

-

Gnetin C, Resveratrol, Pterostilbene (formulated for intraperitoneal injection, e.g., in 10% DMSO)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject 1 x 10⁶ PC3M-Luc cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Gnetin C 25 mg/kg, Gnetin C 50 mg/kg, Resveratrol 50 mg/kg, Pterostilbene 50 mg/kg).

-

Administer the treatments daily via intraperitoneal injection.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, and Western blotting).

Endothelial Cell Tube Formation Assay (HUVEC)

This assay is used to assess the anti-angiogenic potential of Gnetin C.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (growth factor reduced)

-

Gnetin C

-

96-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in a serum-starved medium.

-

Seed 1-2 x 10⁴ HUVECs per well onto the solidified Matrigel.

-

Treat the cells with different concentrations of Gnetin C. Include a vehicle control and a positive control (e.g., VEGF).

-

Incubate the plate at 37°C for 4-18 hours.

-

Observe and photograph the formation of capillary-like structures (tubes) using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Measurement of IL-1β and ROS in a Mouse Model of Periodontitis

This protocol outlines the methods to assess the anti-inflammatory and antioxidant effects of Gnetin C in vivo.

Materials:

-

Mice

-

Ligature for inducing periodontitis

-

Gnetin C

-

Gingival tissue and serum samples

-

ELISA kit for IL-1β

-

Assay kits for measuring ROS and/or oxidative stress markers (e.g., 8-hydroxy-2'-deoxyguanosine)

Procedure:

-

Induce periodontitis in mice by placing a ligature around a molar.

-

Administer Gnetin C to the treatment group (e.g., via oral gavage or intraperitoneal injection). Include a vehicle control group.

-

After a specified treatment period, collect gingival tissue and blood samples.

-

Process the gingival tissue to obtain homogenates.

-

Measure the concentration of IL-1β in the gingival tissue homogenates and/or serum using an ELISA kit according to the manufacturer's instructions.

-

Measure the levels of ROS or other oxidative stress markers in the gingival tissue homogenates using appropriate assay kits.

-

Compare the levels of IL-1β and ROS between the Gnetin C-treated group and the control group to evaluate its anti-inflammatory and antioxidant effects.

Conclusion

Gnetin C, a resveratrol dimer, has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its superior biological activity and favorable pharmacokinetic profile compared to resveratrol make it a compelling candidate for further drug development. The detailed experimental protocols and summarized quantitative data provided in this guide offer a valuable resource for researchers and scientists seeking to investigate the multifaceted therapeutic properties of Gnetin C. Future research should continue to explore its mechanisms of action in other diseases and move towards clinical evaluation to fully realize its therapeutic promise.

References

- 1. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Gnetin C: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol dimer predominantly found in the seeds of the melinjo plant (Gnetum gnemon), has emerged as a promising natural compound in preclinical research, demonstrating a range of biological activities.[1][2][3] Its superior bioavailability compared to its monomer, resveratrol, has positioned it as a compelling candidate for further investigation in the development of novel therapeutics.[4] This technical guide provides an in-depth review of the existing research on Gnetin C, with a focus on its anticancer, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways influenced by this potent stilbenoid.

Anticancer Activity of Gnetin C

Gnetin C has shown significant potential as an anticancer agent, particularly in the context of prostate cancer.[2][5][6] Its multifaceted mechanism of action targets key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of Gnetin C have been evaluated across various cancer cell lines, with notable potency observed in prostate cancer. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| DU145 | Prostate Cancer | 6.6 | [7] |

| PC3M | Prostate Cancer | 8.7 | [7] |

| LNCaP | Prostate Cancer | ~25-50 | [1] |

| 22Rv1 | Prostate Cancer | ~25-50 | [2] |

| VCAP | Prostate Cancer | ~25-50 | [2] |

| HL60 | Leukemia | 13 | [2] |

| Murine Melanoma | Melanoma | More potent than resveratrol | [2] |

| Colon-26 | Colon Cancer | Effective (in MSE) | [2] |

Signaling Pathways

Gnetin C exerts its anticancer effects by modulating several critical signaling pathways. The primary mechanisms identified involve the inhibition of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis and the MTA1/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[1][5][8]

MTA1/ETS2 Signaling Pathway

Gnetin C has been shown to be a potent inhibitor of MTA1, a transcriptional co-regulator implicated in cancer progression.[1][8] By downregulating MTA1, Gnetin C subsequently suppresses the expression of the transcription factor ETS2, which plays a crucial role in tumor cell motility and invasion.[8]

MTA1/AKT/mTOR Signaling Pathway

In prostate cancer models, Gnetin C has been demonstrated to suppress the MTA1/AKT/mTOR signaling cascade.[9] MTA1 overexpression can lead to the hyperactivation of mTOR, a key regulator of cell growth, proliferation, and survival. Gnetin C's inhibition of MTA1 leads to the downregulation of phosphorylated AKT, mTOR, and their downstream effectors, S6K and 4EBP1, ultimately resulting in antitumor activity.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Gnetin C on cancer cells.[5]

-

Cell Seeding: Seed cancer cells (e.g., DU145, PC3M) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Gnetin C (typically ranging from 5 to 100 µM) for 72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cancer cells after Gnetin C treatment.[10]

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with Gnetin C at a specific concentration (e.g., 5 µM) for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and then stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Compare the number and size of colonies in the Gnetin C-treated wells to the control wells.

Subcutaneous Xenograft Model in Mice

This in vivo model is used to assess the antitumor efficacy of Gnetin C in a living organism.[6][11][12][13]

-

Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., PC3M-Luc) in a suitable medium, often mixed with Matrigel.[11]

-

Animal Model: Use immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

-

Treatment: Once tumors reach a specific volume (e.g., ~200 mm³), randomize the mice into treatment and control groups. Administer Gnetin C (e.g., 25 or 50 mg/kg, intraperitoneally) and a vehicle control according to a predetermined schedule.[6][13]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as weight measurement, histology, and molecular analysis.[13]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by Gnetin C.

-

Protein Extraction: Lyse treated cells or tumor tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., MTA1, p-AKT, ETS2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Neuroprotective Effects of Gnetin C

Emerging research suggests that Gnetin C may have neuroprotective properties, particularly in the context of Alzheimer's disease.

Mechanism of Action

In vitro studies using SH-SY5Y human neuroblastoma cells have shown that Gnetin C can reduce the production of amyloid-β 1-42 (Aβ42), a key peptide involved in the formation of amyloid plaques in Alzheimer's disease. This effect is mediated, at least in part, by the suppression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) expression and the upregulation of matrix metalloproteinase-14 (MMP-14), an Aβ-degrading enzyme.

Experimental Protocol

Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of Gnetin C to protect neuronal cells from Aβ42-induced toxicity.[14]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Treatment: Treat the cells with Gnetin C (e.g., 20 µM) for a specified period.

-

Induction of Toxicity: Expose the cells to Aβ42 to induce neurotoxicity.

-

Cell Viability Assessment: Measure cell viability using an MTT assay to determine the protective effect of Gnetin C.

-

Molecular Analysis: Analyze the expression of key proteins involved in Aβ42 production and degradation (e.g., BACE1, MMP-14) using Western blotting or other molecular techniques.

Anti-inflammatory Properties of Gnetin C

Gnetin C has also demonstrated anti-inflammatory effects in preclinical models.[2][15]

Mechanism of Action

In a transgenic mouse model of prostate cancer, dietary supplementation with Gnetin C was found to reduce the levels of the pro-inflammatory cytokine Interleukin-2 (IL-2) in the serum.[15] This suggests that Gnetin C may exert its anticancer effects, in part, through the modulation of the tumor microenvironment's inflammatory state.

Experimental Protocol

In Vivo Cytokine Measurement

This protocol is used to assess the systemic anti-inflammatory effects of Gnetin C in animal models.[15]

-

Animal Model and Treatment: Use a relevant animal model (e.g., transgenic mice) and administer Gnetin C through a specified route (e.g., dietary supplementation at 35 or 70 mg/kg).[15]

-

Sample Collection: At the end of the treatment period, collect blood samples from the mice.

-

Serum Preparation: Process the blood samples to obtain serum.

-

Cytokine Analysis: Measure the levels of specific cytokines (e.g., IL-2, IL-6) in the serum using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[15][16]

-

Data Analysis: Compare the cytokine levels in the Gnetin C-treated group to the control group to determine the anti-inflammatory effect.

Experimental Workflow

The preclinical evaluation of Gnetin C typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Conclusion

Gnetin C has consistently demonstrated potent anticancer, neuroprotective, and anti-inflammatory activities in a variety of preclinical models. Its ability to modulate key signaling pathways, such as the MTA1/ETS2 and MTA1/AKT/mTOR pathways, underscores its therapeutic potential. The superior pharmacokinetic profile of Gnetin C compared to resveratrol further enhances its appeal as a lead compound for drug development. While the majority of research has focused on prostate cancer, the promising results warrant further investigation into its efficacy against a broader range of malignancies and other diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and further elucidate the therapeutic utility of this remarkable natural product. Future studies should focus on comprehensive clinical trials to translate these promising preclinical findings into tangible benefits for patients.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MTA1-Dependent Anticancer Activity of Gnetin C in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Gnetin C and neuroprotection

An In-depth Technical Guide to Early-Stage Research on Gnetin C and its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetin C, a resveratrol dimer predominantly isolated from the seeds of Gnetum gnemon (melinjo), is an emerging polyphenol in the field of neuroprotection.[1] While its parent monomer, resveratrol, has been extensively studied for its antioxidant and anti-inflammatory properties, Gnetin C and other resveratrol oligomers are now being investigated for potentially superior biological activities.[2][3] Early-stage, preclinical research, primarily from in vitro cellular models, suggests that Gnetin C may offer therapeutic potential against neurodegenerative diseases like Alzheimer's by targeting key pathological pathways, including amyloid-beta (Aβ) production and neuroinflammation.[1][4] However, it is crucial to note that in vivo studies focusing on Gnetin C's role in neurodegenerative diseases are currently lacking.[1][2][3][5] This technical guide synthesizes the foundational preclinical data, experimental methodologies, and known signaling pathways associated with Gnetin C's neuroprotective effects.

Molecular Mechanisms and Signaling Pathways

Early research points to two primary neuroprotective mechanisms of Gnetin C: the modulation of amyloid-beta processing and the attenuation of neuroinflammation.

Regulation of Amyloid-Beta (Aβ) Production

A primary pathological hallmark of Alzheimer's disease is the accumulation of Aβ oligomers. Gnetin C has been shown to interfere with this process in neuroblastoma cells by modulating the enzymes responsible for Aβ production and degradation.

The proposed mechanism involves two key actions:

-

Downregulation of BACE1 : Gnetin C suppresses the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1), the rate-limiting enzyme in the production of Aβ peptides.[4][6]

-

Upregulation of MMP-14 : It enhances the expression of Matrix Metalloproteinase-14 (MMP-14), an enzyme believed to be involved in the degradation of Aβ.[4][6]

This dual action leads to a significant reduction in the secretion of the toxic Aβ42 isoform and a decrease in intracellular Aβ oligomers.[4]

Attenuation of Neuroinflammation via TLR3 Signaling

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Gnetin C has been shown to control brain inflammation by inhibiting the Toll-like receptor 3 (TLR3) signaling pathway.[7] When activated by double-stranded RNA (a mimic of viral infection), TLR3 triggers a cascade that results in the production of pro-inflammatory chemokines like CCL2 and CCL5.

Gnetin C intervenes at key points in this pathway:

-

In astrocytoma cells, it primarily inhibits the phosphorylation of STAT1.[7]

-

In neuroblastoma cells, it inhibits the expression of Interferon-β (IFN-β).[7]

By attenuating this signaling cascade, Gnetin C reduces the production of inflammatory chemokines, suggesting a role in controlling TLR3-mediated brain inflammation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Gnetin C.

Table 1: Effects on Amyloid-Beta and Cell Viability

| Compound | Cell Line | Concentration | Effect | Result | Reference |

| Gnetin C | SH-SY5Y | 20 µM | Aβ42 Production | ~63% reduction | [6] |

| ε-viniferin | SH-SY5Y | 20 µM | Aβ42 Production | ~34% reduction | [6] |

| Resveratrol | SH-SY5Y | 20 µM | Aβ42 Production | ~33% reduction | [6] |

| Gnetin C | SH-SY5Y | 30 µM | Cell Viability (48h) | Decreased viability | [4] |

| Gnetin C | SH-SY5Y | 20 µM | Aβ42-reduced Viability | Ameliorated toxicity | [4] |

| Gnetin C | N/A | N/A | Aβ Fibril Formation | 39% inhibition | [1] |

| Resveratrol | N/A | N/A | Aβ Fibril Formation | 63% inhibition | [1] |

Table 2: Effects on Inflammatory Chemokine Production

| Compound | Cell Line | Concentration | Treatment | Effect | Result | Reference |

| Gnetin C | U373MG | 10 µM | Poly I:C (30 µg/mL) | CCL2 Production | Moderately reduced | [7] |

| Gnetin C | U373MG | 10 µM | Poly I:C (30 µg/mL) | CCL5 Production | Markedly suppressed | [7] |

| Gnetin C | SH-SY5Y | 10 µM | Poly I:C (30 µg/mL) | CCL2 Production | Moderately reduced | [7] |

| Gnetin C | SH-SY5Y | 10 µM | Poly I:C (30 µg/mL) | CCL5 Production | Markedly suppressed | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies.

Cell Culture and Treatment

-

Cell Lines : Human neuroblastoma SH-SY5Y cells and human astrocytoma U373MG cells are commonly used models.[4][7]

-

Culture Medium : Cells are typically cultured in Advanced DMEM/F12 medium supplemented with fetal bovine serum (e.g., 3% FBS) and GlutaMAX™-I.[4]

-

Gnetin C Preparation : Gnetin C is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium is kept low (e.g., 0.1%) to avoid solvent toxicity.[4]

-

Treatment Protocol : For Aβ studies, cells are often pretreated with Gnetin C (e.g., 20 µM for 1 hour) before being incubated with Aβ42 monomers (e.g., 10 µM) for an additional 24 hours.[4] For inflammation studies, cells are treated with Gnetin C (e.g., 10 µM) in the presence of Poly I:C (30 µg/mL).[7]

Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seeding : Plate SH-SY5Y cells in 96-well plates.

-

Treatment : Treat cells with varying concentrations of Gnetin C (e.g., up to 100 µM) for a specified duration (e.g., 48 hours).[4]

-

MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control (e.g., 0.1% DMSO).[4]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins (e.g., BACE1, MMP-14, β-actin).[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as Aβ42, in the cell-conditioned medium.[4]

-